molecular formula C24H29N3O4S2 B2865652 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536733-66-1

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2865652
CAS No.: 536733-66-1
M. Wt: 487.63
InChI Key: CDFUCHRALMMWFW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a dipropylsulfamoyl group. The thiazole ring at the N-terminal is further modified with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. Its molecular formula is inferred as C₂₄H₂₈N₃O₄S₂ based on structural analogues (e.g., CAS 324541-19-7 in ) .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-5-15-27(16-6-2)33(29,30)21-13-9-19(10-14-21)23(28)26-24-25-22(17(3)32-24)18-7-11-20(31-4)12-8-18/h7-14H,5-6,15-16H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFUCHRALMMWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole derivative with a suitable benzoyl chloride in the presence of a base.

    Introduction of the Dipropylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound A : 4-(Dipropylsulfamoyl)-N-[4-Thiophen-2-yl-5-(2,2,2-Trifluoroacetyl)-1,3-Thiazol-2-yl]Benzamide (CAS 324541-19-7)
  • Key Differences :
    • Thiophen-2-yl replaces 4-methoxyphenyl at thiazole position 3.
    • Trifluoroacetyl group at thiazole position 5 instead of methyl.
  • Impact :
    • Increased molecular weight (545.618 vs. ~494.6 g/mol for the target compound) due to sulfur and fluorine atoms .
    • The electron-withdrawing trifluoroacetyl group may reduce metabolic stability but enhance electrophilic reactivity.
Compound B : 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide (CAS 317853-89-7)
  • Key Differences :
    • Lacks the sulfamoyl group; instead, a methoxy group is present on the benzamide.
    • Thiazole substituents: 4-methylphenyl and phenyl groups.
  • Higher lipophilicity from phenyl groups may improve membrane permeability but reduce solubility.

Modifications to the Benzamide Core

Compound C : N-[4-(4-Chlorophenyl)-5-Methyl-1,3-Thiazol-2-yl]Methyl}Benzamide Hydrobromide
  • Key Differences :
    • Chlorophenyl replaces methoxyphenyl; methylene linker between benzamide and thiazole.
  • Hydrobromide salt improves aqueous solubility compared to the free base form of the target compound.
Compound D : N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]-2-(Morpholin-4-yl)Acetamide
  • Key Differences :
    • Morpholine-containing acetamide replaces the benzamide core.
  • Impact :
    • Morpholine’s electron-rich oxygen may improve solubility and bioavailability .
    • Altered pharmacokinetics due to reduced aromatic stacking interactions.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Sulfamoyl groups exhibit strong S=O stretches near 1150–1350 cm⁻¹, while methoxy groups show C-O-C bands ~1250 cm⁻¹ . The absence of C=O bands in tautomeric thiazoles (e.g., ’s triazoles) differentiates them from non-tautomeric analogues .
  • Solubility :
    • Sulfamoyl and morpholine groups (e.g., Compound D) enhance water solubility, whereas halogenated or phenyl-substituted analogues (e.g., Compound C) favor organic solvents .

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